molecular formula C12H16INO2 B3026921 (3-Iodo-4-methyl-phenyl)-carbamic acid tert-butyl ester CAS No. 1187928-57-9

(3-Iodo-4-methyl-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B3026921
CAS No.: 1187928-57-9
M. Wt: 333.16
InChI Key: DCUKVFHOJNLEGN-UHFFFAOYSA-N
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Description

(3-Iodo-4-methyl-phenyl)-carbamic acid tert-butyl ester is an organic compound with a complex structure It is characterized by the presence of an iodine atom, a methyl group, and a carbamic acid ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Iodo-4-methyl-phenyl)-carbamic acid tert-butyl ester typically involves the reaction of 3-iodo-4-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

3-Iodo-4-methylphenol+tert-butyl chloroformate(3-Iodo-4-methyl-phenyl)-carbamic acid tert-butyl ester\text{3-Iodo-4-methylphenol} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 3-Iodo-4-methylphenol+tert-butyl chloroformate→(3-Iodo-4-methyl-phenyl)-carbamic acid tert-butyl ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Iodo-4-methyl-phenyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Formation of azides or nitriles.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

(3-Iodo-4-methyl-phenyl)-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Iodo-4-methyl-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The iodine atom and carbamic acid ester group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. This interaction can affect various biochemical pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-4-methyl-phenyl)-carbamic acid tert-butyl ester
  • (3-Chloro-4-methyl-phenyl)-carbamic acid tert-butyl ester
  • (3-Fluoro-4-methyl-phenyl)-carbamic acid tert-butyl ester

Uniqueness

The presence of the iodine atom in (3-Iodo-4-methyl-phenyl)-carbamic acid tert-butyl ester imparts unique reactivity compared to its halogenated analogs. Iodine is a larger atom with different electronic properties, which can influence the compound’s chemical behavior and interactions with biological targets. This makes this compound a valuable compound for specific applications where these unique properties are advantageous.

Properties

IUPAC Name

tert-butyl N-(3-iodo-4-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO2/c1-8-5-6-9(7-10(8)13)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUKVFHOJNLEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301219902
Record name 1,1-Dimethylethyl N-(3-iodo-4-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301219902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-57-9
Record name 1,1-Dimethylethyl N-(3-iodo-4-methylphenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(3-iodo-4-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301219902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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